molecular formula C10H12BrNO2 B1521575 N-(2-bromoethyl)-2-methoxybenzamide CAS No. 1152510-06-9

N-(2-bromoethyl)-2-methoxybenzamide

Cat. No. B1521575
CAS RN: 1152510-06-9
M. Wt: 258.11 g/mol
InChI Key: HXEDEPKBTMBPLZ-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-2-methoxybenzamide (BEMB) is an organic compound with a wide range of applications in the scientific and medical fields. It is a member of the benzamide family and is composed of a benzene ring connected to an amide group. BEMB is a white crystalline solid with a melting point of 127-128°C and a boiling point of 233-235°C. Its molecular formula is C9H11BrNO2, and its molecular weight is 247.09 g/mol.

Scientific Research Applications

Antidopaminergic Properties and Neuroleptic Agents : Research on substituted 6-methoxysalicylamides, derived from similar methoxybenzamide compounds, has demonstrated potential neuroleptic (antipsychotic) properties due to their antidopaminergic effects. These compounds, when featuring lipophilic substituents and certain side chains, showed significant activity in inhibiting dopamine-related behaviors in vivo, suggesting a structural requirement for activity that could be relevant to the study of N-(2-bromoethyl)-2-methoxybenzamide in neuropharmacology (de Paulis et al., 1985).

Antibacterial Agents : The exploration of 3-methoxybenzamide derivatives has led to the identification of compounds with potent antibacterial properties, particularly against Staphylococcus species. This research underlines the potential of methoxybenzamide derivatives, including N-(2-bromoethyl)-2-methoxybenzamide, in developing new antibacterial agents with improved pharmaceutical properties (Haydon et al., 2010).

Cell Division Inhibition : Studies on methoxybenzamide compounds have revealed their ability to inhibit the bacterial cell division protein FtsZ. This effect, leading to cell filamentation and eventual lysis, indicates the potential application of N-(2-bromoethyl)-2-methoxybenzamide in investigating bacterial cell division mechanisms and developing antibacterial strategies (Ohashi et al., 1999).

Chemical Synthesis and Catalysis : Research involving N-methoxybenzamides has demonstrated their use in directed C-H bond activation and olefination processes. This indicates the broader utility of methoxybenzamides in synthetic chemistry, potentially extending to N-(2-bromoethyl)-2-methoxybenzamide for the synthesis of complex organic molecules through Rh(III)-catalyzed reactions (Rakshit et al., 2011).

Antidiabetic and Metabolic Disorders : Certain benzamide derivatives have been explored for their antidiabetic effects through dual activation of PPARα/γ, leading to improved glucose and lipid profiles in animal models. This suggests a possible research avenue for N-(2-bromoethyl)-2-methoxybenzamide in metabolic disorder therapeutics (Jung et al., 2017).

Antioxidant Activity : Benzamide derivatives, including those with methoxy groups, have shown significant radical scavenging activity, indicating their potential as natural antioxidants. This property could be relevant to the research on N-(2-bromoethyl)-2-methoxybenzamide in the context of oxidative stress-related conditions (Li et al., 2012).

properties

IUPAC Name

N-(2-bromoethyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEDEPKBTMBPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoethyl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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